{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Description
{1-[(2-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a triazole-based compound featuring a 2-chlorophenylmethyl substituent at the N1 position of the triazole ring and a methanamine group at the C4 position. This structure is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . The 2-chlorophenyl group confers electron-withdrawing properties, enhancing stability and influencing intermolecular interactions. Such compounds are explored for pharmacological applications, including anti-inflammatory and anticancer activities .
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRMOJUWTKTMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is postulated that similar compounds may act as alkylating agents, interacting with various cellular components such as glutathione, sulfur-containing enzymes, proteins, and nucleic acids.
Biochemical Pathways
Related compounds such as indole derivatives have been shown to affect a variety of biochemical pathways, leading to diverse biological activities.
Biological Activity
{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, commonly referred to as a triazole derivative, has gained attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article will explore the biological activity of this specific triazole derivative through various studies and data analyses.
- Molecular Formula : C11H12ClN3
- Molecular Weight : 237.69 g/mol
- CAS Number : 1267691-30-4
Triazole compounds typically exert their biological effects through the inhibition of specific enzymes or receptors. For instance, they may interact with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for their antifungal activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example, it was effective against Staphylococcus aureus and Escherichia coli in vitro tests.
- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) against selected bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Antifungal Activity :
- In addition to antibacterial effects, this triazole derivative has shown antifungal activity against species such as Candida albicans and Aspergillus niger. The compound's efficacy was evaluated using the broth microdilution method.
- Table 2 presents the antifungal activity results.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
- Anticancer Properties :
- Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- A study reported an IC50 value of 15 µM against MCF-7 breast cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The researchers found that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In a study focusing on anticancer properties published in Cancer Letters, researchers assessed the effects of various triazole derivatives on cancer cell proliferation. They reported that this compound significantly inhibited cell growth in vitro and induced apoptosis in MCF-7 cells .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
a. N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine
- Structure : Incorporates an oxazoline ring fused to the triazole, with dibenzyl groups on the methanamine nitrogen.
- Synthesis : Prepared via 1,3-dipolar cycloaddition of azides and alkynes, yielding regioselective 1,4-triazoles .
- Key Differences : The oxazoline moiety introduces rigidity and hydrogen-bonding capacity, contrasting with the simpler 2-chlorophenyl group in the target compound. This structural complexity may enhance binding to biological targets but reduces synthetic accessibility .
b. [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
- Structure : Substitutes 2-chlorophenyl with a 4-methylphenyl group.
- Impact : The methyl group increases lipophilicity (higher logP) but reduces electronegativity compared to chlorine. This alteration may improve membrane permeability but diminish polar interactions in target binding .
c. 1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine Hydrochloride
- Structure : Features a 2,5-difluorophenyl group.
- Properties: Fluorine atoms enhance metabolic stability and bioavailability due to their strong electronegativity and small atomic radius.
Heterocyclic Hybrids
a. 4-(4-Chlorophenyl)-N,N-bis((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine (4i)
- Structure : Combines a thiazole core with two 2-chlorophenyl-triazole-methyl arms.
- Activity: Demonstrates anti-inflammatory properties, with a melting point of 142°C and molecular weight of 576.24 g/mol.
b. {1-[2-(Difluoromethoxy)benzyl]-1H-1,2,3-triazol-4-yl}acetic Acid
- Structure : Replaces methanamine with an acetic acid group and adds a difluoromethoxybenzyl substituent.
- Functional Impact : The carboxylic acid group introduces acidity (pKa ~4-5), enabling ionic interactions in biological systems. The difluoromethoxy group enhances metabolic resistance compared to chlorophenyl derivatives .
Physicochemical and Pharmacological Comparisons
Preparation Methods
N1-Alkylation of 1H-1,2,3-Triazole with 2-Chlorobenzyl Halides
A common route to synthesize 1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole involves the N1-alkylation of the triazole ring with 2-chlorobenzyl bromide or chloride under basic conditions. This reaction typically proceeds as follows:
- The 1H-1,2,3-triazole is treated with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or acetonitrile).
- 2-Chlorobenzyl halide is added, and the reaction mixture is stirred at elevated temperature (50–80 °C) for several hours.
- The product, 1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole, is isolated by extraction and purification via recrystallization or chromatography.
This method provides good regioselectivity for N1-alkylation and moderate to high yields (50–80%) depending on reaction conditions and purity of starting materials.
Introduction of Methanamine Group at the 4-Position of 1,2,3-Triazole
The methanamine substituent at the 4-position can be introduced by several strategies:
Reduction of 4-formyl or 4-nitro substituted triazoles: Starting from a 4-formyl- or 4-nitro-1,2,3-triazole derivative, reductive amination or reduction with suitable reagents (e.g., sodium borohydride, catalytic hydrogenation) followed by amination can yield the 4-methanamine derivative.
Nucleophilic substitution on 4-halogenated triazoles: If a 4-halogenated triazole intermediate is available, nucleophilic substitution with ammonia or primary amines under heating can afford the methanamine derivative.
Direct synthesis via azide-alkyne cycloaddition with aminoalkyne or aminoazide: Using azide or alkyne precursors already bearing amino groups allows direct formation of the triazole with the methanamine substituent.
The choice of method depends on the availability of intermediates and desired purity. Literature reports indicate that reductive amination of 4-formyl-1,2,3-triazoles is a practical route with yields around 60–75%.
Representative Synthetic Scheme
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1H-1,2,3-Triazole + 2-chlorobenzyl bromide, K2CO3, DMF, 60 °C, 4 h | 1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole | 65–80 | N1-alkylation regioselective |
| 2 | 4-Formylation of triazole (e.g., Vilsmeier-Haack) | 4-Formyl-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole | 50–60 | Electrophilic substitution at 4-position |
| 3 | Reductive amination: NaBH4/NH3 or catalytic hydrogenation | {1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine | 60–75 | Introduction of methanamine group |
Research Findings and Optimization
- Temperature and solvent effects: Elevated temperatures (60–80 °C) and polar aprotic solvents favor alkylation efficiency and regioselectivity.
- Base selection: Potassium carbonate is preferred for mild conditions; stronger bases like sodium hydride increase reaction rates but may cause side reactions.
- Purification: Recrystallization from ethyl acetate/petroleum ether mixtures yields high-purity products with minimal by-products.
- Yields: Multi-step syntheses typically achieve overall yields of 40–60%, with individual steps optimized to maximize efficiency.
- Safety and stability: The triazole ring and substituted products are thermally stable below 100 °C, allowing safe handling during synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N1-Alkylation | 1H-1,2,3-Triazole, 2-chlorobenzyl halide, K2CO3 | DMF, 60–80 °C, 3–6 h | High regioselectivity, straightforward | Requires halide precursor |
| Reductive amination | 4-Formyl triazole, NH3 or amine, NaBH4 or H2/Pd | Room temp or mild heating | Direct amine introduction | Multi-step, moderate yield |
| Azide-alkyne cycloaddition | Azide and alkyne precursors with amino groups | Cu(I) catalyst, room temp | One-step triazole formation | Requires functionalized precursors |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A common route involves reacting 4-(chloromethyl)benzylamine derivatives with 1H-1,2,3-triazole under alkaline conditions. Key parameters include:
-
Catalyst : Cu(I) catalysts for regioselective triazole formation .
-
Temperature : 60–80°C for optimal reaction kinetics .
-
Purification : Column chromatography or recrystallization to achieve >95% purity .
-
Byproduct Control : Monitoring for unreacted chloromethyl intermediates via TLC or HPLC .
| Reaction Optimization Table |
|----------------------------------|--------------------------------|
| Parameter | Optimal Range |
| Temperature | 60–80°C |
| Catalyst Loading | 5–10 mol% Cu(I) |
| Reaction Time | 12–24 hours |
| Yield | 65–85% (depending on R-group) |
Q. How is the structural characterization of this compound typically performed, and what spectroscopic techniques are most informative?
- Methodological Answer :
- NMR : - and -NMR confirm regiochemistry of the triazole ring and substitution pattern on the chlorophenyl group. The methanamine proton appears as a singlet near δ 3.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClN) .
- X-ray Crystallography : SHELXL refinement resolves bond lengths and angles, particularly the triazole-chlorophenyl torsion angle (~15–25°) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts and improve scalability in academic settings?
- Methodological Answer :
- Continuous Flow Reactors : Reduce reaction time and improve heat transfer for scale-up .
- Microwave-Assisted Synthesis : Enhances regioselectivity and reduces byproducts (e.g., dimerization) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track azide and alkyne consumption .
Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- SHELX Suite : Use SHELXL for high-resolution refinement. Discrepancies in R-factors (>5%) may indicate twinning; apply TWIN/BASF commands .
- Hydrogen Bonding Networks : Validate using Fourier difference maps to resolve ambiguous electron density near the methanamine group .
- Validation Tools : Check CIF files with PLATON or checkCIF for systematic errors .
Q. How does the triazole moiety influence the compound's biological activity, and what in vitro models are appropriate for assessing its pharmacological potential?
- Methodological Answer :
- Mechanistic Role : The triazole forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR) and coordinates transition metals in metalloenzymes .
- Assay Design :
- Anticancer Activity : Use A549 (lung cancer) or MCF-7 (breast cancer) cell lines with IC determination via MTT assay .
- Antimicrobial Testing : Broth microdilution against S. aureus (MIC < 10 µg/mL reported for analogs) .
Q. What computational methods are effective in predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to simulate triazole interactions with proteins (e.g., tubulin or topoisomerase II) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl) with cytotoxicity using Hammett constants .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
Data Contradiction Analysis Example
Issue : Discrepancy in reported IC values for triazole analogs in anticancer assays.
- Resolution :
- Source Variability : Cell line heterogeneity (e.g., A549 vs. HeLa) and assay protocols (MTT vs. SRB) .
- Structural Factors : Minor changes in chlorophenyl substitution (ortho vs. para) alter solubility and membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
